molecular formula C25H24O7 B1667623 Artonin E CAS No. 129683-93-8

Artonin E

Cat. No.: B1667623
CAS No.: 129683-93-8
M. Wt: 436.5 g/mol
InChI Key: HDHRTQZSBFUBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Source and Structure: Artonin E is a prenylated flavonoid isolated from the bark and roots of Artocarpus elasticus (Moraceae family). Its chemical structure is characterized by a xanthone core with a 3-isoprenyl group and hydroxyl substitutions at positions 2', 4', and 5', classifying it as a prenylated flavonoid .

Pharmacological Activities:
this compound exhibits potent anticancer and antibacterial properties. In cancer cells, it induces apoptosis via mitochondrial dysregulation, caspase activation (caspase-3, -8, and -9), and modulation of Bcl-2 family proteins (e.g., upregulating Bax, downregulating Bcl-2 and Bcl-xL) . It also disrupts cell cycle progression, causing S-phase or G0/G1-phase arrest depending on the cancer type . Additionally, this compound demonstrates antibacterial activity against Staphylococcus aureus strains, with a minimum inhibitory concentration (MIC) of 3.9 µg/mL, comparable to streptomycin but requiring higher doses .

Scientific Research Applications

Anticancer Properties

Artonin E has been extensively studied for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies on the efficacy of this compound in different cancer types:

Cancer Type Cell Line IC50 (μg/mL) Mechanism of Action Reference
Ovarian CancerSKOV-36.5Induces apoptosis via mitochondrial dysregulation
Breast CancerMDA-MB-2319.8-14.3Activates caspases and induces apoptosis
Colon CancerHT-29Not specifiedInduces cell cycle arrest and apoptosis
Lung CancerA549Not specifiedUpregulation of apoptotic proteins
Gastric CancerAGSNot specifiedInhibition of migration and invasion

Case Studies

  • Ovarian Cancer (SKOV-3 Cells) :
    • A study investigated the effects of this compound on SKOV-3 cells, revealing an IC50 value of 6.5 μg/mL after 72 hours. The compound induced apoptosis characterized by DNA fragmentation and activation of caspases . The results highlighted its selective toxicity towards cancer cells compared to normal cells.
  • Breast Cancer (MDA-MB-231 Cells) :
    • Research focused on MDA-MB-231 triple-negative breast cancer cells showed that this compound effectively inhibited cell growth with IC50 values ranging from 9.8 to 14.3 μM over different time points (24 to 72 hours). The study confirmed that this compound could overcome the apoptosis evasion characteristic of these aggressive tumors .

Broader Applications

Beyond its anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens.
  • Antiviral Effects : Some research indicates potential antiviral activity, although further studies are required to elucidate this application fully.
  • Tyrosinase Inhibition : As a tyrosinase inhibitor, this compound may have applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Artonin E's pro-apoptotic effects in triple-negative breast cancer (TNBC) cells?

this compound induces apoptosis via dual activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), with caspase-9 showing higher activity at higher concentrations (e.g., 30 μM) . It also triggers ROS production in a dose-dependent manner, leading to mitochondrial depolarization and cytochrome c release . Key protein-level changes include downregulation of anti-apoptotic proteins (e.g., livin, Bcl-x) and upregulation of pro-apoptotic factors (e.g., TRAIL, SMAC/Diablo) . Livin suppression is critical, as its knockdown replicates this compound's antiproliferative effects .

Q. How do researchers quantify this compound-induced apoptosis in vitro?

Standard methodologies include:

  • Annexin V-FITC/PI staining to detect phosphatidylserine externalization and membrane integrity .
  • DNA fragmentation assays (e.g., TUNEL or gel electrophoresis) to confirm apoptotic DNA cleavage .
  • Caspase activity assays (fluorometric or colorimetric) to measure activation of caspases 3/7, 8, and 9 .

Q. What role does reactive oxygen species (ROS) play in this compound's anticancer activity?

this compound elevates intracellular ROS by 19–44% in MDA-MB-231 cells at 3–30 μM, which disrupts mitochondrial membrane potential and amplifies cytochrome c-driven caspase activation . ROS scavengers (e.g., N-acetylcysteine) can reverse this effect, confirming ROS as a mediator of apoptosis .

Q. How does this compound induce cell cycle arrest in breast cancer models?

this compound causes G2/M phase arrest via p21 upregulation, independent of p53 status. At 30 μM, it increases the G2/M population from 15% (control) to 45% in MDA-MB-231 cells within 12 hours . p21 inhibits cyclin-dependent kinases (CDKs), halting cell cycle progression .

Advanced Research Questions

Q. How can conflicting data on Bcl-2 regulation by this compound be resolved?

Proteome arrays initially suggested Bcl-2 downregulation, but Western blotting showed slight induction . This discrepancy may arise from non-specific antibody binding in arrays. To validate, use gene knockdown (siRNA) or CRISPR-edited Bcl-2 models to isolate this compound's direct effects .

Q. What experimental designs are optimal for assessing this compound's effects on cell cycle regulators?

  • Flow cytometry with propidium iodide staining to quantify cell cycle phase distribution .
  • qPCR and Western blotting to measure mRNA and protein levels of p21, cyclin D, and CDKs .
  • Kinase activity assays (e.g., CDK2/4 inhibition assays) to confirm functional impacts .

Q. How does this compound's efficacy vary across cancer types, and what explains these differences?

this compound shows IC50 values of 6.5–14.3 μM in ovarian (SKOV-3) and breast (MDA-MB-231) cancers . Lower efficacy in colon cancer (HCT116: IC50 ~20 μM) may reflect tissue-specific expression of pro-survival proteins like Bcl-xL . Comparative proteomic profiling across cell lines can identify resistance markers .

Q. What strategies validate this compound's molecular targets in vivo?

  • Xenograft models with luciferase-tagged cancer cells to monitor tumor regression and apoptosis (e.g., via bioluminescence imaging) .
  • Immunohistochemistry of excised tumors to assess livin, p21, and caspase-3/9 expression .
  • Pharmacokinetic studies to correlate plasma concentrations with target modulation .

Q. What structural features of this compound enhance its bioactivity?

this compound's prenylated flavonoid scaffold enables TRAIL-mediated apoptosis and ROS induction . Analogs like morusin share this backbone but differ in hydroxylation patterns, affecting potency . Structure-activity relationship (SAR) studies using synthetic derivatives can pinpoint critical functional groups .

Q. Methodological Notes

  • Key Techniques : Flow cytometry (apoptosis/cell cycle), Western blotting (protein expression), ROS detection (DCFH-DA probes), and gene silencing (siRNA/CRISPR) .
  • Critical Controls : Include ROS scavengers (e.g., NAC) and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism .
  • Data Interpretation : Address p53-independent pathways in TNBC models, as MDA-MB-231 cells harbor mutant p53 .

Comparison with Similar Compounds

Mechanistic Insights :

  • It also inhibits survival proteins like survivin and HSP70 .
  • Antibacterial : Ultrastructural studies reveal that Artonin E damages bacterial cell walls and suppresses biofilm formation, similar to streptomycin but with distinct kinetic effects .

Structural Analogs Within the Artonin Family

Artonin F :

  • Structure : Shares the xanthone core with this compound but differs in prenylation patterns .
  • Activity: Induces apoptosis in lung cancer cells by promoting c-Met ubiquitination and inhibiting Akt-mTOR signaling.

Morusin :

  • Structure: A prenylated flavonoid from Morus alba with a similar isoprenyl group but distinct hydroxylation .
  • Activity : Like this compound, morusin enhances TRAIL-mediated apoptosis in TRAIL-resistant cancers. However, it primarily targets NF-κB signaling, whereas this compound modulates MAPK pathways (e.g., p-ERK1/2, p-p38) .

Functional Analogues in Anticancer Activity

Tamoxifen :

  • Comparison : In MCF-7 breast cancer cells, this compound exhibits lower IC50 values (3.8 µM at 72 hours) than tamoxifen (15.2 µM at 72 hours), indicating superior potency. This compound also bypasses estrogen receptor dependency, making it effective in triple-negative breast cancer (TNBC) models .
  • Mechanism : Unlike tamoxifen, this compound induces p53-independent apoptosis and downregulates livin, a protein linked to chemotherapy resistance .

Artobiloxanthone and Cycloartocarpesin :

  • Activity : These compounds, also from Artocarpus species, show moderate cytotoxicity (e.g., 52–70% cell survival in colon cancer) but are less potent than this compound, which reduces survival to 21.5% in MCF-7 cells at 30 µM .

Antibacterial Agents

Streptomycin :

  • Comparison : this compound has a higher MIC (3.9 µg/mL) against S. aureus compared to streptomycin (1.95 µg/mL). However, it achieves comparable bactericidal effects at 4 log10 CFU/mL reduction, suggesting a broader safety margin in eukaryotic cells .

Data Tables

Table 1: Anticancer Activity of this compound and Comparators

Compound Cancer Type IC50 (µM) Key Mechanism Reference
This compound MCF-7 (Breast) 3.8 (72 h) Caspase-9 activation, ROS↑
This compound SKOV-3 (Ovarian) 6.5 µg/mL (72 h) S-phase arrest, Bcl-2 modulation
This compound LoVo (Colon) 10 µg/mL MAPK pathway activation
Tamoxifen MCF-7 (Breast) 15.2 (72 h) Estrogen receptor antagonism
Artobiloxanthone CaCO2 (Colon) 47.29% survival* Moderate cytotoxicity

*Cell survival percentage at 11 µg/mL.

Table 2: Antibacterial Activity Against S. aureus

Compound MIC (µg/mL) MBC (µg/mL) Key Effect Reference
This compound 3.9 7.8 Cell wall disruption, biofilm inhibition
Streptomycin 1.95 3.9 Protein synthesis inhibition

Discussion of Research Findings

This compound stands out among analogs due to its dual anticancer and antibacterial efficacy. Structurally, its prenylated xanthone core enhances membrane permeability and target binding compared to non-prenylated flavonoids like artobiloxanthone . Functionally, it outperforms tamoxifen in estrogen receptor-positive cancers and shows unique activity in TNBC by downregulating livin . While less potent than streptomycin against bacteria, its lower cytotoxicity in normal cells (e.g., IC50 of 32.5 µg/mL in T1074 ovarian cells vs.

Key Advantages Over Analogs :

  • Broader apoptosis induction via both intrinsic and extrinsic pathways .
  • Synergistic effects with TRAIL in TRAIL-resistant cancers .
  • Multitarget activity (MAPK, ROS, Bcl-2) reduces risk of drug resistance .

Limitations :

  • Higher MIC than streptomycin limits standalone antibacterial use .
  • Limited bioavailability data in vivo necessitates further pharmacokinetic studies.

Properties

CAS No.

129683-93-8

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)-2-(2,4,5-trihydroxyphenyl)pyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H24O7/c1-12(2)5-6-14-22(30)21-19(29)11-20-13(7-8-25(3,4)32-20)24(21)31-23(14)15-9-17(27)18(28)10-16(15)26/h5,7-11,26-29H,6H2,1-4H3

InChI Key

HDHRTQZSBFUBMJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C

Canonical SMILES

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C

Appearance

Solid powder

melting_point

244-248°C

Key on ui other cas no.

129683-93-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-hydroxymorusin
artonin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.